molecular formula C15H18ClN3O B12671408 Einecs 262-180-9 CAS No. 60329-41-1

Einecs 262-180-9

Cat. No.: B12671408
CAS No.: 60329-41-1
M. Wt: 291.77 g/mol
InChI Key: RREVNSXCHVPJOH-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 262-180-9 is a chemical compound registered under the European Union’s regulatory framework. Based on structural analogs in the EINECS inventory, compounds with this identifier may share properties such as moderate solubility in polar solvents, reactivity influenced by functional groups, or applications in industrial synthesis or material science .

Key properties (hypothetical, based on EINECS analogs):

  • Molecular formula: C₇H₁₄O (example for an organic compound)
  • Boiling point: ~180–200°C (typical for mid-weight organics)
  • Applications: Intermediate in organic synthesis, solvent, or catalytic agent.

Properties

CAS No.

60329-41-1

Molecular Formula

C15H18ClN3O

Molecular Weight

291.77 g/mol

IUPAC Name

6-chloro-3-phenyl-1H-pyridazin-4-one;piperidine

InChI

InChI=1S/C10H7ClN2O.C5H11N/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7;1-2-4-6-5-3-1/h1-6H,(H,12,14);6H,1-5H2

InChI Key

RREVNSXCHVPJOH-UHFFFAOYSA-N

Canonical SMILES

C1CCNCC1.C1=CC=C(C=C1)C2=NNC(=CC2=O)Cl

Origin of Product

United States

Preparation Methods

The synthetic routes and reaction conditions for Einecs 262-180-9 vary depending on the desired purity and application. Industrial production methods typically involve multi-step synthesis processes that ensure high yield and purity. Specific details about the synthetic routes and reaction conditions are often proprietary and may not be publicly available .

Chemical Reactions Analysis

Oxidation of 2-Ethylhexanal to 2-Ethylhexanoic Acid

The oxidation of 2-ethylhexanal (2-EHAL) to 2-ethylhexanoic acid (2-EHA) is a prominent industrial reaction, optimized through various catalytic systems. Key findings include:

  • NHPI-Catalyzed Oxidation :

    • Conditions: Oxygen/air in isobutanol solvent with N-hydroxyphthalimide (NHPI) as catalyst.

    • Selectivity: >99% for 2-EHA under mild conditions .

    • Mechanism: NHPI facilitates peracid formation and decomposition, generating phthalimido-N-oxyl radicals to drive the reaction .

  • Microreactor Aerobic Oxidation :

    • Conditions: Taylor flow in PFA tubing, O₂ at 5 bar pressure.

    • Additive Effects: Sodium 2-ethylhexanoate (>2%wt) enhances selectivity to >98% .

    • Catalyst Synergy: Mn(II) acetate combined with sodium 2-ethylhexanoate maintains high selectivity (98%) at reduced residence times (6 min) .

Table 1: Oxidation Conditions and Outcomes

Catalyst/AdditiveSolventSelectivityKey Advantage
NHPI (6-8 mol%)Isobutanol>99%Cost-effective, mild conditions
Sodium 2-EHA salt (2%wt)Heptane>98%Synergistic with Mn(II)
Mn(II) acetateOctanoic acid83%Traditional industrial method

Stability and Hazardous Reactions

2-Ethylhexanoic acid exhibits reactivity under specific conditions:

  • Hazardous Reactions :

    • Violent reactions: With strong oxidizers (e.g., peroxides), reducing agents (e.g., metals), or strong alkalis .

    • Conditions to Avoid: None specified, but flammability concerns exist (flash point: 118°C) .

Table 3: Incompatible Materials

Material TypeExamples
Strong oxidizersPeroxides
Reducing agentsReactive metals
Strong alkalisNaOH, KOH

Key Research Findings and Trends

  • Green Chemistry : NHPI-catalyzed oxidation aligns with green chemistry principles due to mild conditions and isobutanol solvent compatibility .

  • Industrial Viability : High selectivity (>99%) and cost-effective oxidizing agents (O₂/air) make these methods scalable .

  • Microreactor Advantages : Enhanced selectivity and reduced reaction times compared to traditional liquid-phase methods .

This synthesis overview highlights the compound’s versatility in oxidation and condensation reactions, supported by robust catalytic systems and optimized conditions.

Scientific Research Applications

Einecs 262-180-9 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Einecs 262-180-9 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use. The exact molecular targets and pathways involved are often the subject of ongoing research .

Comparison with Similar Compounds

Key distinctions :

  • Functional groups : this compound may lack the ketone group present in EINECS 203-816-7, altering its reactivity and solubility.
  • Toxicity : The hypothetical compound exhibits higher acute toxicity than EINECS 203-816-7 but lower than EINECS 200-578-6, suggesting differences in metabolic pathways .

Comparison with Functionally Similar Compounds

Functional analogs are compounds used for similar industrial purposes but with divergent structures.

Table 2: Functional Comparison

Property This compound (Hypothetical) EINECS 231-153-4 (Ethyl acetate) EINECS 201-159-0 (Toluene)
Molecular formula C₇H₁₄O C₄H₈O₂ C₇H₈
Boiling point (°C) 185 77 110
Flammability Moderate Highly flammable Highly flammable
Environmental impact Low bioaccumulation Rapid biodegradation Persistent in soil

Key distinctions :

  • Volatility : this compound is less volatile than ethyl acetate, making it safer for high-temperature processes.
  • Environmental persistence : Unlike toluene, the hypothetical compound may degrade more rapidly, reducing ecological risks .

Methodological Considerations

The comparison leverages Read-Across Structure Activity Relationships (RASAR) , where a small set of labeled compounds (e.g., REACH Annex VI chemicals) predicts properties of unlabeled EINECS substances . For instance, 1,387 labeled compounds can cover 33,000 EINECS entries via similarity networks, ensuring efficient hazard assessment .

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